(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13466186
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one -](/images/structure/VC13466186.png)
Specification
Molecular Formula | C13H25N3O |
---|---|
Molecular Weight | 239.36 g/mol |
IUPAC Name | (2S)-2-amino-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(3)10-4-5-10/h9-12H,4-8,14H2,1-3H3/t11?,12-/m0/s1 |
Standard InChI Key | PPDCLTWNXQQLBR-KIYNQFGBSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C2CC2)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C2CC2)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C2CC2)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is characterized by a pyrrolidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group and a branched amino ketone backbone. The IUPAC name reflects its stereochemistry: (2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one. Key structural attributes include:
-
Chiral Centers: The (S) configuration at both the pyrrolidine and amino ketone positions ensures enantioselective biological activity.
-
Functional Groups: A ketone group at position 1, a secondary amine at position 2, and a tertiary amine within the pyrrolidine ring.
-
Cyclopropyl Group: Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
The compound’s three-dimensional conformation, validated by X-ray crystallography and NMR spectroscopy, reveals a rigid pyrrolidine ring that restricts rotational freedom, optimizing receptor binding.
Synthesis and Purification
Synthetic Routes
The synthesis of (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one typically employs a Mannich reaction or reductive amination strategy:
-
Alkylation of Pyrrolidine:
-
Pyrrolidine is treated with cyclopropylmethyl bromide in the presence of a base (e.g., KCO) to form 3-(cyclopropyl-methyl-amino)pyrrolidine.
-
Yield: 65–75% under optimized conditions (60°C, 12 hours).
-
-
Coupling with Amino Ketone:
-
The intermediate undergoes nucleophilic acyl substitution with a protected amino ketone derivative (e.g., Boc-2-amino-3-methylbutan-1-one).
-
Deprotection using trifluoroacetic acid yields the final product.
-
-
Purification:
-
Chromatography (silica gel, eluent: CHCl/MeOH 9:1) achieves >98% purity.
-
Crystallization from ethanol/water mixtures enhances enantiomeric excess (>99% ee).
-
Optimization Challenges
-
Stereochemical Control: Asymmetric catalysis with chiral ligands (e.g., BINAP) is critical to avoid racemization.
-
Cyclopropane Stability: The cyclopropyl group is prone to ring-opening under acidic conditions, necessitating pH-controlled environments.
Physicochemical Properties
Property | Value/Range | Method |
---|---|---|
Molecular Weight | 239.36 g/mol | Mass spectrometry |
Melting Point | 180–182°C | Differential scanning calorimetry |
Solubility | 25 mg/mL in DMSO | Shake-flask method |
LogP (Partition Coefficient) | 1.8 ± 0.2 | HPLC |
pKa | 9.2 (amine), 7.1 (ketone) | Potentiometric titration |
The compound’s moderate lipophilicity (LogP = 1.8) balances membrane permeability and aqueous solubility, making it suitable for oral administration. Stability studies indicate degradation <5% after 6 months at -20°C.
Biological Activity and Mechanisms
Neurotransmitter Modulation
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exhibits nanomolar affinity for dopamine D receptors (K = 12 nM) and serotonin 5-HT receptors (K = 28 nM). In rodent models, it reduces anxiety-like behaviors by 40% in the elevated plus maze test, comparable to diazepam.
Proposed Mechanism:
-
Dopaminergic Pathways: Agonism at D receptors enhances β-arrestin recruitment, modulating mood and reward pathways.
-
Serotonergic Effects: Partial antagonism at 5-HT receptors mitigates hallucinogenic risks while retaining anxiolytic benefits.
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC = 50 µg/mL) and Escherichia coli (MIC = 100 µg/mL) by disrupting cell membrane integrity. Synergy with β-lactam antibiotics reduces bacterial viability by 90% in co-treatment assays.
Neuroprotective Effects
In vitro, it inhibits acetylcholinesterase (IC = 1.2 µM), suggesting potential for Alzheimer’s disease therapy.
Applications in Scientific Research
Neuropharmacology
-
Depression Models: Chronic administration (10 mg/kg, 14 days) increases hippocampal BDNF levels by 30% in stressed rats.
-
Pain Management: Reduces neuropathic pain by 60% in the von Frey filament test, outperforming gabapentin.
Antimicrobial Development
-
Biofilm Disruption: At 25 µg/mL, it eradicates 70% of Pseudomonas aeruginosa biofilms.
Drug Discovery
-
Lead Optimization: Structural analogs with fluorinated cyclopropane show 5-fold enhanced metabolic stability.
Comparison with Structural Analogs
Compound | Structural Differences | Biological Activity |
---|---|---|
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one | Benzyl substituent enhances aromatic interactions | Higher 5-HT affinity (K = 15 nM) |
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | Piperidine ring increases conformational flexibility | Reduced D receptor selectivity (K = 45 nM) |
The target compound’s cyclopropyl group confers superior metabolic stability compared to benzyl or piperidine analogs.
Future Research Directions
-
Clinical Trials: Phase I studies to assess pharmacokinetics and toxicity profiles in humans.
-
Structural Modifications: Introducing electron-withdrawing groups to enhance acetylcholinesterase inhibition.
-
Combination Therapies: Synergistic effects with existing antidepressants or antimicrobials warrant exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume